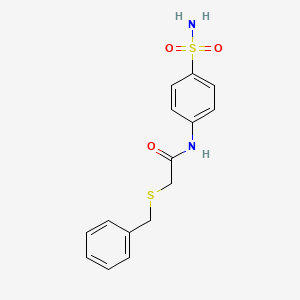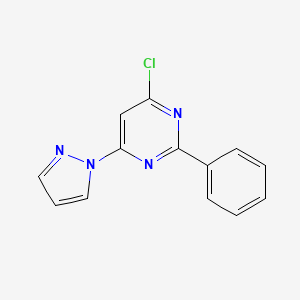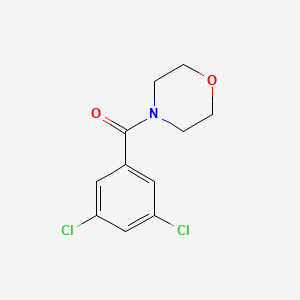
2-cyclopentyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopentyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that features a thiadiazole ring, which is a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms. Thiadiazole derivatives are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which include this compound, have been studied for their antimicrobial properties . They have shown potent activity against various microorganisms, including E. coli, B. mycoides, and C. albicans .
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction could lead to changes in the cellular processes of the targeted organisms, resulting in their inhibition or death .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by thiadiazole derivatives , it can be inferred that multiple pathways could potentially be affected
Result of Action
As a 1,3,4-thiadiazole derivative, it is known to exhibit antimicrobial activity . This suggests that the compound may interfere with essential cellular processes in microorganisms, leading to their inhibition or death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of cyclopentylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 5-ethyl-1,3,4-thiadiazole-2-thiol under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiadiazole ring or the acetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the thiadiazole ring or acetamide moiety .
Scientific Research Applications
2-cyclopentyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
2-ethyl-1,3,4-thiadiazole derivatives: These compounds have similar substituents and may exhibit comparable biological properties.
Uniqueness
2-cyclopentyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific combination of the cyclopentyl and ethyl substituents on the thiadiazole ring, which may confer distinct biological activities and chemical reactivity compared to other thiadiazole derivatives .
Properties
IUPAC Name |
2-cyclopentyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-2-10-13-14-11(16-10)12-9(15)7-8-5-3-4-6-8/h8H,2-7H2,1H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPGUFGSOKENFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide](/img/structure/B5819764.png)
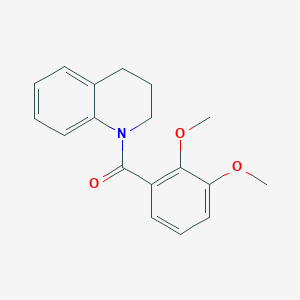

![1-{4-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE](/img/structure/B5819784.png)
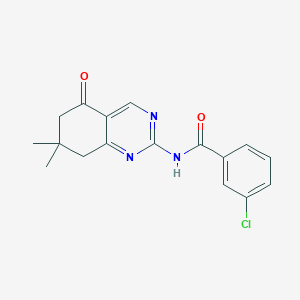
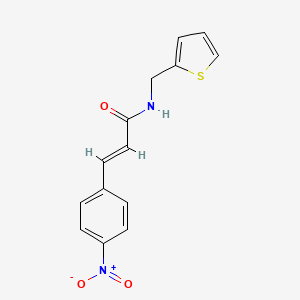
![5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5819812.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5819825.png)

![1-({4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B5819840.png)

